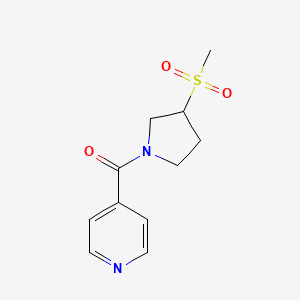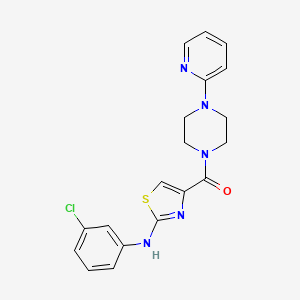
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic molecule of interest for its unique structural properties and potential applications in various scientific fields. This compound features an indole group, a dichlorobenzenesulfonamide moiety, and a propanoic acid chain, each contributing to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid typically begins with the formation of the dichlorobenzenesulfonamide intermediate. This intermediate is then coupled with 1H-indole-3-propanoic acid using common organic synthesis techniques such as amidation or esterification. These reactions are generally conducted under acidic or basic conditions, depending on the functional groups involved and the desired yield.
Industrial Production Methods
Industrial production of this compound might utilize flow chemistry techniques to optimize the synthesis process. This involves continuous flow reactors that can precisely control reaction conditions such as temperature, pressure, and reagent concentration to achieve high yields and purity. Additionally, catalytic systems may be employed to accelerate the reaction rates and reduce the formation of by-products.
化学反応の分析
Types of Reactions
2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid can undergo a variety of chemical reactions, including:
Oxidation: : The indole moiety may be oxidized under certain conditions to form oxindole derivatives.
Reduction: : The nitro groups present in the structure can be reduced to amine functionalities.
Substitution: : Halogen atoms in the dichlorobenzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions vary but often involve refluxing the mixture in appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific pathways. Oxidation can yield oxindole compounds, reduction often results in amine derivatives, and substitution reactions produce a variety of substituted benzenesulfonamide products.
科学的研究の応用
2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid finds use in:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Potential therapeutic applications are explored, particularly for anti-inflammatory and anticancer properties.
Industry: : Used in the development of advanced materials and chemical sensors due to its structural properties.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: : Depending on the target, the compound can modulate signaling pathways, influence gene expression, or disrupt metabolic processes.
類似化合物との比較
2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid can be compared with:
2-(2,3-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid: : While structurally similar, the absence of the indole group in the latter results in different biological activities.
3-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid: : Another similar compound, but with slight structural differences that affect its reactivity and interaction with biological targets.
These comparisons highlight the uniqueness of the indole group's presence in this compound, contributing to its specific properties and applications.
Did this hit the mark for you, or is there any area you would like me to dive deeper into?
特性
IUPAC Name |
2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S/c18-12-5-3-7-15(16(12)19)26(24,25)21-14(17(22)23)8-10-9-20-13-6-2-1-4-11(10)13/h1-7,9,14,20-21H,8H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBHPTWWMGHESB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)
![7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2353969.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)


![2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2353983.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/new.no-structure.jpg)
![2-[(2-Pentylcyclopropyl)methyl]cyclopropaneoctanoic acid methyl ester](/img/structure/B2353985.png)

